6-Bromobenzo[b]thiophen-2-amine is an organic compound characterized by the presence of a bromine atom at the sixth position of the benzo[b]thiophene ring, along with an amine group at the second position. Its molecular formula is C₈H₆BrNS, and it features a unique structure that combines elements of both aromatic and heterocyclic chemistry. This compound is part of a larger class of benzo[b]thiophene derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Research indicates that derivatives of benzo[b]thiophene, including 6-bromobenzo[b]thiophen-2-amine, exhibit significant biological activities. These include:
Several synthetic approaches exist for preparing 6-bromobenzo[b]thiophen-2-amine:
6-Bromobenzo[b]thiophen-2-amine has several potential applications:
Interaction studies involving 6-bromobenzo[b]thiophen-2-amine focus on its binding affinity to various biological targets. Preliminary findings suggest interactions with enzymes and receptors relevant to antimicrobial activity. Further studies are needed to thoroughly investigate these interactions and their implications for drug design.
Several compounds share structural similarities with 6-bromobenzo[b]thiophen-2-amine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Benzo[b]thiophen-2-amine | No halogen substituent | Antimicrobial activity |
| 5-Bromobenzo[b]thiophen-2-amine | Bromine at the fifth position | Potential anticancer properties |
| 6-Chlorobenzo[b]thiophen-2-amine | Chlorine instead of bromine | Antimicrobial effects |
| 6-Methylbenzo[b]thiophen-2-amine | Methyl group at the sixth position | Varies; some show anti-inflammatory effects |
The uniqueness of 6-bromobenzo[b]thiophen-2-amine lies in its specific halogenation pattern combined with the amine functionality, which influences its reactivity and biological profile compared to other derivatives.
6-Bromobenzo[b]thiophen-2-amine belongs to the benzothiophene family, a bicyclic system comprising a benzene ring fused to a thiophene ring. The numbering follows IUPAC conventions:
The SMILES notation NC1=CC2=CC=C(Br)C=C2S1 explicitly defines the connectivity.
The compound’s IUPAC name is 6-bromobenzo[b]thiophen-2-amine. The prefix benzo[b] specifies the fusion pattern of the benzene and thiophene rings, distinguishing it from benzo[c] isomers. No tautomeric forms are reported due to the absence of conjugated keto-enamine systems.
Benzothiophene derivatives were first isolated from petroleum-related deposits such as lignite tar. Their synthetic potential emerged in the mid-20th century, driven by applications in dye production (e.g., thioindigo) and pharmaceuticals.
| Year | Development | Reference |
|---|---|---|
| 2017 | Pd-catalyzed coupling for 2-substituted benzothiophenes | |
| 2020 | Domino reactions for benzothiophenoazepinediones | |
| 2024 | Optimized amination protocols for 6-bromo derivatives |
6-Bromobenzo[b]thiophen-2-amine is classified under aromatic bicyclic heterocycles, specifically:
| Class | Example | Structural Features |
|---|---|---|
| Monocyclic | Thiophene | Single sulfur-containing ring |
| Benzo-fused | Benzo[b]thiophene | Fused benzene-thiophene |
| Tri-/Polycyclic | Benzothiophenoazepinediones | Fused benzothiophene + azepinedione |
The compound’s bromine and amine groups enable:
Derivatives are explored as:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Buchwald-Hartwig amination | Pd(OAc)₂, BINAP, Cs₂CO₃ | 50–71 |
| Domino cyclization | NaOEt, H₂O, 100°C | 72–85 |
| Bromination | NBS, AIBN, CCl₄ | 60–80 |
6-Bromobenzo[b]thiophen-2-amine represents a heterocyclic aromatic compound characterized by its distinctive molecular formula C₈H₆BrNS [7] [38]. The compound exhibits a molecular weight of 228.11 grams per mole, with its Chemical Abstracts Service registry number documented as 739362-50-6 [7] [38]. The stoichiometric composition encompasses eight carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and one sulfur atom, reflecting the substituted benzothiophene framework [7] [38].
The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-bromobenzo[b]thiophen-2-amine, indicating the precise positioning of the bromine substituent at the 6-position and the amino group at the 2-position of the benzothiophene scaffold [7] [38]. The Simplified Molecular Input Line Entry System representation is documented as NC1=CC2=CC=C(Br)C=C2S1, providing a concise structural descriptor [7] [38].
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrNS |
| Molecular Weight | 228.11 g/mol |
| CAS Number | 739362-50-6 |
| IUPAC Name | 6-bromobenzo[b]thiophen-2-amine |
| SMILES | NC1=CC2=CC=C(Br)C=C2S1 |
| InChI | InChI=1S/C8H6BrNS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2 |
| InChI Key | GSEAIYIHFDGRAP-UHFFFAOYSA-N |
The exact mass of 6-bromobenzo[b]thiophen-2-amine is calculated to be 227.939 atomic mass units, reflecting the precise isotopic composition of the constituent elements [7] [9]. The compound's structural integrity is maintained through the aromatic stabilization inherent in the fused benzothiophene ring system [42] [45].
The crystalline architecture of 6-bromobenzo[b]thiophen-2-amine is influenced by the planar nature of the benzothiophene core, which facilitates intermolecular interactions through π-π stacking arrangements [12] [14]. Research on related benzothiophene derivatives has demonstrated that structural modifications, including halogen substitution, significantly impact crystal packing and conformational preferences [12] [14].
Single-crystal X-ray diffraction studies of benzothiophene-containing compounds reveal that the presence of bromine substituents can induce conformational disorder, particularly when multiple orientations are energetically similar [14]. The benzothiophene moiety in related structures exhibits rotational flexibility around specific bonds, with energy differences between conformers typically not exceeding 1 kilocalorie per mole [14].
Hirschfeld surface analysis of benzothiophene derivatives highlights the importance of intermolecular interactions, including carbon-hydrogen, hydrogen-hydrogen, and hydrogen-sulfur contacts, in determining crystal stability [12]. The molecular packing in crystals containing benzothiophene scaffolds often forms two-dimensional hydrogen bond networks extending along specific crystallographic planes [14].
| Structural Parameter | Observed Range |
|---|---|
| Benzothiophene Planarity | High (aromatic system) |
| Conformational Energy Difference | < 1 kcal/mol |
| Primary Intermolecular Interactions | C-H, H-H, H-S contacts |
| Crystal Packing Motif | 2D hydrogen bond networks |
| Rotational Disorder | Possible around C-C bonds |
The presence of both amino and bromine substituents introduces additional complexity to the conformational landscape, as these groups can participate in hydrogen bonding and halogen bonding interactions, respectively [12] [14]. The amino group at the 2-position provides hydrogen bond donor capability, while the bromine atom at the 6-position can function as a halogen bond acceptor [12] [14].
The electronic structure of 6-bromobenzo[b]thiophen-2-amine is characterized by the extended conjugation within the benzothiophene framework, which influences both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [16] [18]. The sulfur heteroatom contributes significantly to the electronic properties through its participation in the aromatic π-system [42] [45].
Density functional theory calculations on benzothiophene derivatives reveal that the presence of sulfur increases the polarizability of the molecule and enhances π-electron delocalization [46]. The bromine substituent acts as an electron-withdrawing group, modifying the electron density distribution throughout the aromatic system .
The frontier molecular orbital characteristics of benzothiophene compounds demonstrate wide band gaps and low-lying highest occupied molecular orbitals, contributing to their electronic stability [16] [40]. The ionization potentials of benzothiophene derivatives are typically higher than those of corresponding hydrocarbon analogs, reflecting the influence of the sulfur heteroatom [16] [40].
| Electronic Property | Characteristic Value |
|---|---|
| LogP | 3.246 |
| Polar Surface Area | 26.02 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
The resonance stabilization in 6-bromobenzo[b]thiophen-2-amine arises from the delocalization of π-electrons across the fused ring system [42] [45]. The amino group at the 2-position can participate in resonance interactions with the thiophene ring, potentially donating electron density through mesomeric effects [42].
The electronic configuration is further influenced by the electron-withdrawing nature of the bromine substituent, which can stabilize the molecular orbitals through inductive effects . The overall electronic structure reflects a balance between the electron-donating character of the amino group and the electron-withdrawing influence of the bromine atom .
The thermodynamic stability of 6-bromobenzo[b]thiophen-2-amine is enhanced by the aromatic character of the benzothiophene core, which provides significant resonance stabilization energy [42] [45]. The thermal properties of related bromobenzothiophene compounds indicate melting points ranging from 44 to 58 degrees Celsius for analogous structures [32] [37] [39].
Kinetic reactivity studies on benzothiophene derivatives demonstrate that the electron-rich nature of the aromatic system facilitates electrophilic substitution reactions . The presence of the amino group at the 2-position enhances the nucleophilic character of the molecule, while the bromine substituent provides a site for nucleophilic displacement reactions .
Computational analysis of benzothiophene-based molecules reveals reorganization energies that influence charge transport properties [16] [18]. The predicted density of 6-bromobenzo[b]thiophen-2-amine is approximately 1.65 grams per cubic centimeter, reflecting the contribution of the bromine atom to the overall molecular density [9].
| Thermodynamic Parameter | Value/Range |
|---|---|
| Predicted Density | 1.65 g/cm³ |
| Thermal Stability | Enhanced by aromatic character |
| Reorganization Energy | Moderate (benzothiophene class) |
| Electrophilic Reactivity | High (electron-rich system) |
| Nucleophilic Displacement | Possible at bromine position |
The kinetic reactivity profile is significantly influenced by the electronic effects of both substituents [21]. Molecular dynamics simulations on benzothiophene derivatives assess thermodynamic stability and provide insights into intermolecular interaction energies . The compound's reactivity toward nucleophilic attack is modulated by the electron density distribution, which is affected by the combined influence of the amino and bromine substituents [21].
The positional isomers of bromobenzo[b]thiophen-2-amine exhibit distinct physicochemical properties despite sharing identical molecular formulas [8] [25] [28] [33]. The 5-bromobenzo[b]thiophen-2-amine isomer, with Chemical Abstracts Service number 45894-06-2, demonstrates similar molecular weight characteristics but differs in electronic distribution and reactivity patterns [8] [28].
The 7-bromobenzo[b]thiophen-2-amine isomer, catalogued under Chemical Abstracts Service number 547766-28-9, represents another positional variant with unique structural characteristics [33]. Each isomer exhibits distinct Simplified Molecular Input Line Entry System representations, reflecting the different spatial arrangements of the bromine substituent [8] [28] [33].
| Isomer | CAS Number | Bromine Position | SMILES Notation |
|---|---|---|---|
| 4-Bromobenzo[b]thiophen-2-amine | Not specified | Position 4 | NC1=CC2=C(Br)C=CC=C2S1 |
| 5-Bromobenzo[b]thiophen-2-amine | 45894-06-2 | Position 5 | NC1=CC2=CC(Br)=CC=C2S1 |
| 6-Bromobenzo[b]thiophen-2-amine | 739362-50-6 | Position 6 | NC1=CC2=CC=C(Br)C=C2S1 |
| 7-Bromobenzo[b]thiophen-2-amine | 547766-28-9 | Position 7 | NC1=CC2=C(S1)C(Br)=CC=C2 |
Pharmacological studies have demonstrated that positional isomerism significantly affects biological activity in benzothiophene derivatives [29]. The 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene compound has shown enhanced activity compared to its 3-amino positional isomer, indicating the importance of substitution patterns [29].
Comparative reactivity studies reveal that different bromine positions influence the electronic properties and chemical behavior of these isomers [25] [26]. The regioselective synthesis approaches for bromobenzothiophene derivatives often yield specific isomers based on the reaction conditions and starting materials employed [26] [27].
Physical property comparisons among the isomeric series demonstrate variations in melting points, with the 5-bromo isomer exhibiting a melting point of 46 degrees Celsius compared to the 6-bromo variant [32] [37]. The synthetic accessibility and commercial availability also differ among the positional isomers, with the 5-bromo derivative being more readily available from chemical suppliers [8] [28].
Classical cyclocondensation strategies for thiophene ring formation rely on fundamental mechanisms that have been refined over decades of research [1]. The most prevalent approach involves the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds heated with sulfur-containing reagents such as phosphorus pentasulfide to generate thiophene derivatives [2]. This methodology provides a direct route to thiophene cores but requires careful optimization for regioselective bromination and subsequent amination.
The Gewald aminothiophene synthesis represents another classical approach, employing base-catalyzed condensation of ketones with beta-acetonitrile in the presence of sulfur to yield 2-aminothiophenes [2]. This method offers direct access to amino-substituted thiophenes but lacks the benzannulation required for benzo[b]thiophene derivatives.
Industrial methods for thiophene synthesis involve high-temperature reactions of n-butane with sulfur, or alternatively, the reaction of acetylene with hydrogen sulfide in the presence of alumina at 400 degrees Celsius [2]. These approaches provide scalable routes to thiophene derivatives but require additional functionalization steps to achieve the desired substitution pattern.
The optimization of bromination and amination sequences represents a critical aspect of classical synthetic approaches. Electrophilic aromatic bromination is the most common method for preparing aryl bromides, which serve as crucial intermediates in organic synthesis [3]. Theoretical analysis indicates that the positional selectivity of electrophilic aromatic bromination follows predictable patterns, with pi-donor substituents directing bromination to positions in the preferential order of para greater than ortho greater than meta [3].
For benzothiophene substrates, regioselective bromination can be achieved using N-bromosuccinimide in acetonitrile at controlled temperatures. The reaction proceeds with high para-selectivity when performed at the lowest effective temperature, minimizing competing reactions at other positions [3]. The presence of electron-donating groups such as methoxy or tert-butyldimethylsilyloxy enhances regioselectivity, with yields ranging from 85 to 97 percent under optimized conditions [3].
Amination reactions typically follow bromination, utilizing nucleophilic substitution mechanisms. Copper-catalyzed amination reactions have demonstrated excellent efficiency, with Cu2O serving as an effective catalyst in N-methylpyrrolidinone solvent at 110 degrees Celsius . This approach yields benzo[b]thiophen-6-amine derivatives in up to 94 percent yield, demonstrating the effectiveness of sequential bromination-amination strategies.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing benzo[b]thiophene derivatives. The palladium iodide-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation sequence represents a particularly elegant approach [5]. This methodology employs 2-(methylthio)phenylacetylenes as starting materials, utilizing PdI2 in conjunction with excess potassium iodide under aerobic conditions to generate benzothiophene-3-carboxylic esters in yields ranging from 57 to 83 percent [5].
The mechanistic pathway involves triple bond coordination to the palladium center, followed by 5-endo-dig S-cyclization through intramolecular nucleophilic attack of the ortho-methylthio group. Subsequent demethylation by iodide anion and carbon monoxide insertion complete the catalytic cycle [5]. This method demonstrates exceptional functional group tolerance and can be recycled multiple times in ionic liquid media without significant loss of activity.
Suzuki-Miyaura coupling reactions provide another valuable approach for benzothiophene synthesis. Electron-deficient bromothiophenes require specialized palladium catalysts such as Pd(OAc)2 with XPhos ligands for efficient coupling, achieving yields exceeding 75 percent compared to less than 40 percent with traditional Pd(PPh3)4 catalysts [6]. The use of arylboronic esters instead of acids helps mitigate competitive C-S bond cleavage side reactions.
Copper-catalyzed C-N bond formation represents a cost-effective alternative to palladium-mediated processes. The copper-catalyzed synthesis of benzo[b]thiophene derivatives using thiocarboxylic acids as sulfur sources has demonstrated high efficiency [7]. This approach employs CuI with 1,10-phenanthroline ligands and tripropylamine as base, facilitating sequential Ullmann-type C-S bond coupling and Wittig condensation reactions.
The mechanism involves initial formation of copper thiolate intermediates, followed by oxidative addition into aryl halide bonds to form five-membered cupracycles. Subsequent reductive elimination delivers the desired products while regenerating the copper catalyst [7]. This methodology tolerates various functional groups and provides good to excellent yields under mild reaction conditions.
Buchwald-Hartwig amination protocols have been adapted for benzothiophene synthesis, although steric hindrance at the 6-position can slow reaction kinetics. The addition of lithium tert-butoxide accelerates transmetalation, increasing turnover frequency by threefold [6]. These conditions prove particularly effective for introducing amino groups at specific positions of the benzothiophene framework.
Hypervalent iodine(III) reagents have gained prominence in heterocyclic synthesis due to their environmental compatibility and unique reactivity profiles [8]. Phenyliodine diacetate (PIDA) mediated cyclization processes offer metal-free alternatives for constructing benzothiophene derivatives. These reactions typically proceed through intramolecular C-N bond formation, enabling the synthesis of diverse heterocyclic scaffolds under mild conditions [8].
The mechanism involves initial formation of highly electrophilic iodine(III) intermediates that activate substrates toward cyclization. For example, PIDA-mediated synthesis of oxazolines from N-allylamides proceeds through halooxygenation involving trimethylsilyl halides as halogen sources [8]. This approach demonstrates excellent yields and functional group tolerance while avoiding the use of toxic transition metals.
Iodine(III)-mediated cyclization of N-arylamidines provides access to 2-substituted benzimidazoles, which serve as important intermediates for further functionalization [8]. The reaction tolerates various substituents and proceeds under ambient conditions, making it suitable for large-scale synthesis. The organocatalytic version using iodobenzene as catalyst with meta-chloroperbenzoic acid as terminal oxidant offers additional advantages in terms of catalyst recovery and reuse.
Aryne intermediates provide powerful tools for constructing complex heterocyclic systems through highly reactive benzyne chemistry [9]. The reaction of ortho-silylaryl triflates with alkynyl sulfides offers a direct route to benzo[b]thiophenes through nucleophilic addition followed by cyclization [9]. This methodology demonstrates remarkable substrate scope, accommodating various functional groups while maintaining high yields.
The mechanism involves initial nucleophilic attack by the sulfur atom of alkynyl sulfides onto electrophilic aryne intermediates, followed by cyclization to the alkyne carbon to construct the benzothiophene skeleton [9]. Protonation of the resulting zwitterionic intermediate yields the final product. The reaction tolerates diverse substituents, including fluoro, bromo, methoxy, and amino groups, while maintaining regioselectivity.
Functional group tolerance represents a significant advantage of aryne-based synthesis. The method accommodates both electron-donating and electron-withdrawing substituents, enabling the preparation of multisubstituted benzothiophene derivatives [9]. The broad accessibility of ortho-silylaryl triflates and predictable reactivity patterns make this approach particularly valuable for medicinal chemistry applications.
Flow chemistry techniques have revolutionized heterocyclic synthesis by providing precise control over reaction parameters and enabling continuous processing [10]. Electrochemical flow synthesis offers particular advantages for benzothiophene preparation, allowing for scalable production with excellent selectivity [11]. The use of carbon and platinum electrodes in continuous-flow systems enables efficient halogenation and dehalogenation reactions under controlled conditions.
The electrochemical bromination of substituted thiophenes using ammonium bromide has been developed for flow applications [12]. This methodology produces 2-bromo thiophenes and 3-bromobenzothiophenes with high selectivity while avoiding the use of toxic reagents. The flow setup allows for precise control of current and flow rate, enabling both halogenation and dehalogenation reactions in the same system.
Continuous-flow photochemical processes have demonstrated exceptional efficiency for heterocyclic synthesis. The photochemical bromination of pharmaceutical intermediates using blue light instead of traditional radical initiators provides improved chemoselectivity and reduced reaction times [10]. Scale-up from laboratory to industrial scale has been achieved through numbering-up approaches, enabling production of over 100 kg per day while maintaining high purity and yield.
Regiochemical control in benzothiophene synthesis relies heavily on understanding stereoelectronic effects that govern reactivity patterns [13]. Stereoelectronic effects explain molecular properties and reactivity through stabilizing or destabilizing interactions that depend on spatial relationships in electronic structure [13]. These effects are particularly important in heterocyclic chemistry, where orbital overlap considerations determine reaction outcomes.
The anomeric effect and hyperconjugation represent fundamental stereoelectronic phenomena that influence heterocyclic reactivity. In benzothiophene systems, the sulfur atom's lone pairs participate in delocalization with the aromatic pi-system, affecting both nucleophilicity and electrophilicity patterns [13]. These interactions determine the preferred sites for electrophilic and nucleophilic substitution reactions.
Conformational preferences in heterocyclic systems are governed by stereoelectronic effects, with heteroatoms adopting specific orientations to maximize orbital overlap [14]. For benzothiophene derivatives, the planar aromatic system constrains conformational flexibility, but substituent effects can still influence reactivity through electronic perturbations. Understanding these effects enables rational design of synthetic sequences with improved selectivity and efficiency.
Green chemistry principles have become increasingly important in heterocyclic synthesis, driving the development of environmentally benign methodologies [15]. Sustainable synthesis protocols focus on atom economy, waste prevention, and the use of safer solvents and reagents [16]. These considerations are particularly relevant for pharmaceutical intermediates like 6-bromobenzo[b]thiophen-2-amine, where large-scale production requires environmentally responsible approaches.
Micellar catalysis has emerged as a sustainable alternative to traditional organic synthesis, utilizing water as a solvent medium [17]. Designer surfactants create localized high concentrations of reactants in micellar environments, leading to enhanced reaction rates and selectivity. This approach has been successfully applied to pharmaceutical synthesis, demonstrating significant reductions in process mass intensity and environmental impact.
The integration of nanocatalysis with first-row transition metals offers cost-effective alternatives to precious metal catalysts [17]. Surfactants serve dual roles as stabilizers for nanocatalysts and as reaction media, enabling efficient heterocyclic synthesis under mild conditions. The versatility of proline-based surfactants as ligands or capping agents facilitates ligand-free metal nanocatalysis with excellent recyclability.
Flow chemistry contributes to sustainability through improved process intensification and reduced waste generation [18]. Continuous processing enables precise control over reaction conditions, minimizing side product formation and improving atom economy. The ability to integrate multiple synthetic steps in continuous flow systems reduces the need for intermediate purification and workup procedures, significantly improving overall process efficiency.